molecular formula C7H8ClFN2 B11744992 [(2-Chloro-5-fluorophenyl)methyl]hydrazine

[(2-Chloro-5-fluorophenyl)methyl]hydrazine

Cat. No.: B11744992
M. Wt: 174.60 g/mol
InChI Key: AVGDHFWPGPBGFR-UHFFFAOYSA-N
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Description

[(2-Chloro-5-fluorophenyl)methyl]hydrazine is an organic compound characterized by the presence of a hydrazine group attached to a benzene ring substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Chloro-5-fluorophenyl)methyl]hydrazine typically involves the reaction of 2-chloro-5-fluorobenzyl chloride with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction proceeds as follows:

2-chloro-5-fluorobenzyl chloride+hydrazine hydrateThis compound+HCl\text{2-chloro-5-fluorobenzyl chloride} + \text{hydrazine hydrate} \rightarrow \text{this compound} + \text{HCl} 2-chloro-5-fluorobenzyl chloride+hydrazine hydrate→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

[(2-Chloro-5-fluorophenyl)methyl]hydrazine can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.

Major Products

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted benzyl hydrazines depending on the substituent introduced.

Scientific Research Applications

[(2-Chloro-5-fluorophenyl)methyl]hydrazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of hydrazine-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(2-Chloro-5-fluorophenyl)methyl]hydrazine involves its interaction with biological molecules. The hydrazine group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    [(2-Chloro-5-fluorophenyl)methyl]amine: Similar structure but with an amine group instead of a hydrazine group.

    [(2-Chloro-5-fluorophenyl)methyl]methanesulfonate: Contains a methanesulfonate group instead of a hydrazine group.

    [(2-Chloro-5-fluorophenyl)methyl]hydroxylamine: Contains a hydroxylamine group instead of a hydrazine group.

Uniqueness

[(2-Chloro-5-fluorophenyl)methyl]hydrazine is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can influence its reactivity and interactions with other molecules. The hydrazine group also imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C7H8ClFN2

Molecular Weight

174.60 g/mol

IUPAC Name

(2-chloro-5-fluorophenyl)methylhydrazine

InChI

InChI=1S/C7H8ClFN2/c8-7-2-1-6(9)3-5(7)4-11-10/h1-3,11H,4,10H2

InChI Key

AVGDHFWPGPBGFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CNN)Cl

Origin of Product

United States

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